2-methoxy-4,5-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-11-18(27-3)20(12-16(15)2)29(25,26)22-13-21(24)23-9-10-28-19(14-23)17-7-5-4-6-8-17/h4-8,11-12,19,22H,9-10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYHOHUNSJXWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzenesulfonamide core, followed by the introduction of the methoxy and dimethyl groups. The morpholino moiety is then attached through a series of nucleophilic substitution reactions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The morpholino moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is not well-documented, but it is likely to involve interactions with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the morpholino moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Methoxy-4,5-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- CAS Number : 954039-05-5 .
- Structure : Composed of a benzenesulfonamide core substituted with methoxy (-OCH₃) and two methyl (-CH₃) groups at positions 4 and 5. The sulfonamide nitrogen is linked to a 2-oxoethyl chain bearing a 2-phenylmorpholine moiety.
Key Features :
- The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) .
Comparison with Similar Compounds
Structural Analogues from CAS Registry ()
The following compounds share the N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfonamide backbone but differ in substituents:
| Compound Name | CAS Number | Core Structure | Substituents | Molecular Weight* |
|---|---|---|---|---|
| Target Compound | 954039-05-5 | Benzenesulfonamide | 2-methoxy, 4,5-dimethyl | Not Provided |
| 5-Ethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide | 953956-43-9 | Thiophenesulfonamide | 5-ethyl | Not Provided |
| 5-Chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide | 954095-44-4 | Thiophenesulfonamide | 5-chloro | Not Provided |
| 2,4-Difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide | 953962-42-0 | Benzenesulfonamide | 2,4-difluoro | Not Provided |
Key Observations :
- Thiophene vs.
- Halogen Substitution : The 5-chloro (CAS 954095-44-4) and 2,4-difluoro (CAS 953962-42-0) derivatives likely have increased electronegativity, enhancing interactions with positively charged residues in target proteins.
- Methoxy/Methyl vs. Ethyl : The target compound’s methoxy and dimethyl groups confer higher steric bulk compared to the ethyl group in CAS 953956-43-9, which may influence metabolic stability .
Pyridazine and Thiazolo-Triazole Derivatives ()
These compounds replace the morpholine moiety with heterocyclic systems:
Key Observations :
Hypothetical Structure-Activity Relationships (SAR)
Based on structural comparisons:
Morpholine vs. Heterocycles :
- Morpholine derivatives (e.g., target compound) may target GPCRs or proteases due to the morpholine’s ability to mimic transition states.
- Pyridazine/thiazolo-triazole analogs are more likely to inhibit kinases or nucleotide-binding proteins .
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, F) improve binding to charged active sites.
- Methoxy/methyl groups enhance lipophilicity, favoring blood-brain barrier penetration.
Biological Activity
2-Methoxy-4,5-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.
- Molecular Formula : C22H25N3O5S
- Molecular Weight : 411.5 g/mol
- CAS Number : 954092-66-1
The compound's mechanism of action involves interaction with specific molecular targets that are crucial in various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cancer progression.
Anticancer Activity
Recent research has indicated that derivatives of similar sulfonamide compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.65 to 15.63 µM . The mechanisms underlying this activity often involve the activation of apoptotic pathways, including the upregulation of p53 and caspase activation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| Compound B | MDA-MB-231 | 2.41 | Caspase activation |
| Compound C | SK-MEL-2 | 15.63 | Inhibition of cell proliferation |
Case Studies
-
Study on MCF-7 Cells :
A study demonstrated that a related sulfonamide compound increased the expression levels of p53 and led to significant apoptosis in MCF-7 cells. The flow cytometry analysis confirmed a dose-dependent increase in apoptotic cells, indicating the compound's potential as a therapeutic agent against breast cancer . -
Inhibition of Carbonic Anhydrases :
Additional research has focused on the inhibitory effects of similar compounds on carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Certain derivatives showed selective inhibition at nanomolar concentrations, suggesting a promising avenue for developing targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methoxy-4,5-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally related sulfonamides often involves multi-step protocols. For example, sulfonamide derivatives can be synthesized via chlorosulfonation of aromatic precursors, followed by nucleophilic substitution with amines (e.g., morpholino derivatives). Key steps include:
- Step 1 : Chlorosulfonation using chlorosulfonic acid in dichloromethane (DCM) at room temperature (~1 hour) .
- Step 2 : Coupling with amines (e.g., 2-phenylmorpholine) using triethylamine (TEA) as a base in DCM .
- Step 3 : Optimization via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl modifications, requiring Na₂CO₃ and XPhos in dioxane/water .
- Critical Factors : Reaction time, solvent polarity, and catalyst loading significantly affect yields. For instance, extending coupling steps to 6–18 hours improves conversion .
Q. How can researchers characterize the physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Solubility : Use the shake-flask method in solvents like DMSO, methanol, or buffer systems (pH 1–7.4). Compare data with structurally similar 4-aminobenzenesulfonamides, which show pH-dependent solubility due to ionizable sulfonamide groups .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Morpholino-containing sulfonamides may hydrolyze under acidic conditions, requiring pH-controlled storage .
Q. What spectroscopic techniques are most effective for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy at δ 3.8–4.0 ppm, morpholino protons at δ 2.5–3.5 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
- IR : Look for sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carbonyl (C=O) peaks (~1680 cm⁻¹) from the oxoethyl group .
- MS : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected within 3 ppm error) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Data Triangulation : Compare assay conditions (e.g., microbial strains, incubation time). For example, sulfonamide antimicrobial activity varies with bacterial dihydropteroate synthase (DHPS) isoform sensitivity .
- Metabolic Stability : Test compound stability in liver microsomes; morpholino groups may undergo CYP450-mediated oxidation, altering efficacy .
- Statistical Modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., pH, temperature) causing discrepancies. Central composite designs are effective for multifactorial analysis .
Q. What strategies can enhance the selectivity of this compound for target enzymes (e.g., DHPS)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the benzene ring (e.g., 4,5-dimethyl vs. 4-chloro) to sterically hinder off-target binding. Electron-withdrawing groups (e.g., methoxy) improve sulfonamide acidity, enhancing enzyme inhibition .
- Co-crystallization Studies : Resolve X-ray structures of the compound bound to DHPS to identify key hydrogen bonds (e.g., between sulfonamide NH and Thr62) .
Q. How can flow chemistry improve the scalability and reproducibility of its synthesis?
- Methodological Answer :
- Continuous-Flow Systems : Use tubular reactors for exothermic steps (e.g., chlorosulfonation) to control temperature and reduce side reactions. Flow setups enable real-time monitoring via in-line IR .
- Automated Optimization : Combine flow chemistry with machine learning (ML) to screen parameters (e.g., residence time, reagent ratios). For example, ML-driven DoE reduced optimization time by 70% in diazomethane synthesis .
Q. What computational methods predict the compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models. The logP value (~4.4, estimated via fragment-based methods) suggests moderate blood-brain barrier penetration .
- ADMET Prediction : Use tools like SwissADME to estimate CYP450 interactions. Morpholino groups may increase metabolic liability, requiring prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
